3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3/c15-9(12-13-5-10-11-6-13)7-2-1-3-8(4-7)14(16)17/h1-6H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIBPLVJFDWATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Investigations of 3 Nitro N 4h 1,2,4 Triazol 4 Yl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide, both ¹H and ¹³C NMR would be utilized to confirm the molecular structure.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the benzamide (B126) and triazole rings. The protons on the 3-nitrophenyl group would appear as a complex multiplet pattern in the aromatic region (typically δ 7.5-8.5 ppm). The protons of the 1,2,4-triazole (B32235) ring are expected to show characteristic singlets in the downfield region of the spectrum.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield (around δ 165-170 ppm). Carbons attached to the nitro group would also be shifted downfield. The signals for the carbons of the benzamide and triazole rings would appear in the aromatic region (δ 120-150 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzamide Aromatic Protons | 7.5 - 8.5 |
| Triazole Protons | 8.0 - 9.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzamide Aromatic Carbons | 120 - 150 |
| Triazole Carbons | 140 - 155 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the N-H stretch of the amide group would be observed around 3200-3400 cm⁻¹. The C=O stretching vibration of the amide would appear as a strong absorption in the region of 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-N stretching and various aromatic C-H and C=C bending and stretching vibrations would also be present.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.
Table 3: Expected Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretch | 3200 - 3400 |
| Amide (C=O) | Stretch | 1650 - 1680 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, which allows for the confirmation of the elemental composition. The mass spectrum would show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺.
The fragmentation pattern would be expected to arise from the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 3-nitrobenzoyl cation and the 4-amino-4H-1,2,4-triazole cation. Further fragmentation of these ions would provide additional structural confirmation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M+H]⁺ | 234.06 |
| [3-nitrobenzoyl]⁺ | 150.02 |
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing
Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
The solid-state packing of this compound would be dictated by a combination of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the amide N-H group acting as a hydrogen bond donor and the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms of the triazole ring, acting as potential acceptors. These hydrogen bonds could lead to the formation of one-, two-, or three-dimensional networks in the crystal lattice. Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal structure. The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-nitrobenzoyl cation |
Computational and Theoretical Chemistry Studies of 3 Nitro N 4h 1,2,4 Triazol 4 Yl Benzamide
Theoretical and Computational Aspects of Structure-Activity Relationship (SAR) Methodologies
Theoretical and computational methods are instrumental in modern drug discovery, providing insights into the relationship between the chemical structure of a molecule and its biological activity. For 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide, these methodologies can elucidate key structural features that may govern its interactions with biological targets, guiding the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comphyschemres.org For a compound like this compound, a QSAR model would be developed by correlating its structural or physicochemical properties, known as molecular descriptors, with a measured biological response.
The development of a robust QSAR model for analogs of this compound would involve the calculation of a wide range of descriptors. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. kashanu.ac.ir For instance, in studies of nitroaromatic compounds, descriptors related to hydrophobicity, electrostatic interactions, and van der Waals forces have been shown to contribute to their toxicity. mdpi.com Similarly, for 1,2,4-triazole (B32235) derivatives, descriptors such as edge adjacency indices, GETAWAY, and 3D-MoRSE have been successfully used to model antimicrobial activity. kashanu.ac.ir
A hypothetical QSAR study on a series of analogs of this compound might utilize multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) to build the model. physchemres.org The resulting equation would quantify the contribution of each descriptor to the activity, allowing for the prediction of the biological activity of new, unsynthesized compounds.
Table 1: Examples of Molecular Descriptors for QSAR Analysis
| Descriptor Class | Example Descriptors | Potential Relevance for this compound |
|---|---|---|
| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic structural information influencing size and polarity. |
| Topological | Wiener Index, Balaban Index | Describes molecular branching and connectivity. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to the molecule's reactivity and interaction with polar receptors. rsc.orgresearchgate.net |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Crucial for membrane permeability and transport to the target site. mdpi.com |
| Steric | Molar Refractivity, Molecular Volume | Pertains to the size and shape of the molecule, affecting its fit into a binding site. |
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand, such as this compound, and the binding site of a target protein. ijper.orgmdpi.com
Based on the structural motifs present in this compound, several protein targets could be hypothesized for docking studies. The nitrobenzamide moiety is found in compounds with anti-inflammatory activity, suggesting inducible nitric oxide synthase (iNOS) as a potential target. nih.govresearchgate.net The 1,2,4-triazole ring is a common feature in antimicrobial agents, making enzymes involved in microbial biosynthesis, such as lanosterol (B1674476) 14α-demethylase, another plausible target. asianpubs.org
A typical molecular docking workflow for this compound would involve:
Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Preparing the protein structure by removing water molecules and adding hydrogen atoms.
Generating a 3D conformation of this compound and optimizing its geometry.
Docking the ligand into the active site of the protein using a scoring function to evaluate the binding affinity of different poses.
The results would predict the binding energy and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. For example, the amide group and the nitrogen atoms of the triazole ring are potential hydrogen bond donors and acceptors, while the benzene (B151609) and triazole rings can participate in π-stacking interactions. uobaghdad.edu.iq
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | -8.5 | ARG382, TYR367 | Hydrogen Bonding, π-π Stacking |
| Candida albicans Lanosterol 14α-demethylase | -9.2 | TYR132, HIS377 | Hydrogen Bonding, Hydrophobic |
In silico ADMET (Absorption, Distribution, Metabolism, and Excretion/Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. fiveable.meaurigeneservices.com These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.gov
For this compound, various ADMET properties can be predicted using a range of computational tools and web servers. These predictions are typically based on the compound's structural features and physicochemical properties. researchgate.net
Absorption: Properties like intestinal absorption and cell permeability (e.g., Caco-2 permeability) can be predicted. The presence of polar groups like the nitro and amide functions, along with the triazole ring, will influence these properties.
Distribution: Parameters such as plasma protein binding and blood-brain barrier (BBB) penetration are estimated. The molecule's size, polarity, and number of hydrogen bond donors/acceptors are key determinants.
Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 enzymes are possible. The nitro group, for instance, is known to be susceptible to reduction by metabolic enzymes.
These in silico predictions help in prioritizing compounds for further experimental evaluation. slideshare.net Many models are built on large datasets of experimentally determined ADMET properties and use QSAR-like approaches or machine learning algorithms. nih.gov
Table 3: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Value/Classification | Method/Model |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | BOILED-Egg model nih.gov |
| Caco-2 Permeability | Moderate | QSAR-based model |
| Distribution | ||
| Plasma Protein Binding | High (>90%) | Structure-based prediction |
| Blood-Brain Barrier (BBB) Permeation | Low | Physicochemical property analysis |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Substructure-based prediction |
Tautomerism and Isomeric Equilibria Investigations
Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers. The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, which can significantly influence its chemical reactivity and biological activity. ijsr.netresearchgate.net
The 4H-1,2,4-triazol-4-yl moiety in this compound can theoretically exist in different tautomeric forms due to the migration of a proton among the nitrogen atoms of the triazole ring. However, the substitution at the N4 position by the benzamide (B126) group restricts the tautomerism that would be observed in an unsubstituted 1,2,4-triazole ring. In the case of N-substituted 1,2,4-triazoles, the primary tautomeric considerations often involve the exocyclic amino group if one were present. For the specified compound, the 4H-1,2,4-triazol-4-yl nomenclature indicates that the benzamide group is attached to the N4 atom of the triazole ring.
While the triazole ring itself in this N-substituted form is less prone to the common 1H- and 2H- tautomerism of the parent heterocycle, other potential isomeric equilibria could be considered, such as rotational isomers (conformers) around the amide bond. The planarity of the amide bond and potential steric hindrance from the ortho-substituents on the benzoyl ring would influence the rotational barrier and the preferred conformation. Quantum chemical calculations could be employed to determine the relative energies of different conformers and the energy barriers for their interconversion.
Chemical Reactivity and Derivatization Strategies for 3 Nitro N 4h 1,2,4 Triazol 4 Yl Benzamide
Reactions Involving the Nitro Group (e.g., Reduction to Amine)
The nitro group on the benzoyl ring is a key functional group that can be readily transformed, most commonly through reduction to a primary amine. This transformation is a critical step in many synthetic pathways as the resulting amino group serves as a versatile handle for introducing a wide range of substituents.
The reduction of aromatic nitro compounds to their corresponding anilines is a well-established chemical transformation. scispace.com Various reagents and reaction conditions can be employed to achieve this, with the choice often depending on the presence of other functional groups in the molecule to ensure chemoselectivity. scispace.com Common methods applicable to the reduction of 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide to 3-amino-N-(4H-1,2,4-triazol-4-yl)benzamide include:
Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.
Metal-Acid Systems: A classic approach involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst (e.g., Pd/C) can serve as a source of hydrogen, avoiding the need for high-pressure hydrogenation equipment. scispace.com
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst can also be effective for this reduction.
The successful reduction of the nitro group yields 3-amino-N-(4H-1,2,4-triazol-4-yl)benzamide, a key intermediate for further derivatization, particularly for the synthesis of Schiff bases and for N-acylation or N-alkylation reactions.
Transformations at the Benzamide (B126) Moiety (e.g., Hydrolysis, Transamidation)
The amide bond in the benzamide moiety is generally stable but can undergo transformations under specific conditions.
Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-nitrobenzoic acid and 4-amino-4H-1,2,4-triazole. This reaction is typically performed under heating and represents a reversal of the synthesis of the parent compound.
Transamidation: While less common, it is conceivable that the amide bond could undergo transamidation with a different amine under catalytic conditions, leading to a new set of amide derivatives.
Intramolecular Cyclization: The benzamide moiety can participate in intramolecular cyclization reactions if a suitable reactive group is present on the triazole ring. For instance, studies on related 2-(5-iodotriazolyl)benzamides have shown that the amide can act as a nucleophile (either through the nitrogen or oxygen atom) to displace the iodine atom, leading to the formation of triazole-fused quinazolinones or benzoxazine (B1645224) imines. rsc.org This demonstrates the potential of the benzamide group to participate in the formation of more complex, fused heterocyclic systems.
Modifications and Substitutions on the Triazole Ring System
The 1,2,4-triazole (B32235) ring is another key site for derivatization. While the parent molecule has an unsubstituted triazole ring (apart from the point of attachment to the benzamide nitrogen), related structures show that the triazole ring can be modified in several ways.
Alkylation and Acylation: The nitrogen atoms of the triazole ring can potentially be alkylated or acylated. However, in N-(4H-1,2,4-triazol-4-yl)benzamide, the N4 position is already substituted. The N1 and N2 atoms could be potential sites for further substitution, although this might be sterically hindered or electronically disfavored.
Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the triazole ring is generally difficult due to the electron-deficient nature of the ring.
Synthesis of Substituted Triazoles: A more common strategy involves building the desired substituted triazole ring from precursors. For example, various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones can be synthesized from ester ethoxycarbonylhydrazones and primary amines. nih.gov The Pellizzari reaction, involving the reaction of an amide and an acyl hydrazide, is another method to generate substituted 1,2,4-triazole rings. echemcom.comechemcom.com
Nucleophilic Substitution: In derivatives where a leaving group is present on the triazole ring, nucleophilic substitution can occur. For example, 3-nitro-1,2,4-triazole (B13798) can undergo nucleophilic substitution reactions where the nitro group is displaced. nih.gov
Derivatives of 1,2,4-triazole-3-thiol are particularly versatile for chemical transformations, allowing for the creation of a wide array of biologically active compounds. zsmu.edu.ua
Synthesis of Schiff Bases and Other Condensation Products
One of the most fruitful derivatization strategies for this compound involves the prior reduction of the nitro group to an amine, as described in section 5.1. The resulting 3-amino-N-(4H-1,2,4-triazol-4-yl)benzamide is an excellent precursor for condensation reactions with various carbonyl compounds, leading primarily to the formation of Schiff bases (imines).
Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. mwjscience.com This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl group, forming an unstable hemiaminal intermediate, which then dehydrates to form the stable imine. mdpi.com A wide variety of aromatic and heterocyclic aldehydes can be reacted with the amino group to produce a diverse range of Schiff bases. nih.govresearchgate.netemanresearch.org
The general reaction is as follows: 3-amino-N-(4H-1,2,4-triazol-4-yl)benzamide + R-CHO → 3-(benzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide + H₂O
The resulting Schiff bases can be further modified. For example, the azomethine (-CH=N-) bond can be reduced to form a secondary amine linkage. Furthermore, these Schiff bases can act as intermediates for the synthesis of other heterocyclic systems, such as 4-thiazolidinones or azetidinones. researchgate.netresearchgate.net
| Amine Precursor | Aldehyde Reactant | Resulting Schiff Base Structure (General) | Reference |
|---|---|---|---|
| 3-amino-1,2,4-triazole | Benzaldehyde | 1-Phenyl-N-(4H-1,2,4-triazol-3-yl)methanimine | nih.gov, researchgate.net |
| 3-amino-1,2,4-triazole | Salicylaldehyde (2-hydroxybenzaldehyde) | 2-((4H-1,2,4-triazol-3-ylimino)methyl)phenol | nih.gov, researchgate.net |
| 3-amino-1,2,4-triazole | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-3-yl)methanimine | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aromatic aldehydes | Schiff bases with a phenyl and thiol substituent on the triazole ring | researchgate.net |
Exploration of Novel Derivative Synthesis Pathways
Beyond the common transformations, several advanced and novel synthetic pathways can be explored to create unique derivatives of this compound.
Click Chemistry: The "click" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for synthesizing 1,2,3-triazole derivatives. nih.govrasayanjournal.co.in Starting with a precursor like p-azido benzamide, it's possible to construct 1,2,3-triazole linked systems. rasayanjournal.co.in A similar strategy could be adapted by introducing an azide (B81097) or alkyne functionality onto the parent molecule to participate in click reactions, allowing for the facile connection of diverse molecular fragments.
Synthesis of Fused Heterocyclic Systems: As mentioned previously, intramolecular cyclization can lead to the formation of triazole-fused systems. rsc.org By designing precursors with appropriate ortho-substituents on the benzamide ring, it is possible to synthesize novel polycyclic heteroaromatic compounds.
Synthesis of Azetidinones: The Schiff bases derived from the amino analogue of the title compound can be used to synthesize β-lactam (azetidin-2-one) rings. This is typically achieved by reacting the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534). researchgate.net This pathway opens access to a class of compounds known for their biological importance.
Mannich Reactions: The triazole ring can sometimes participate in Mannich reactions. This involves the aminoalkylation of an acidic proton located on the heterocycle. For example, derivatives of 1,2,4-triazol-3-one have been converted to their Mannich bases using formaldehyde (B43269) and a secondary amine like morpholine (B109124) or methyl piperazine. nih.gov
These advanced strategies highlight the potential of this compound as a versatile starting material for the development of complex molecules with novel structures and potential applications.
Potential Applications in Chemical Sciences and Materials
Role as a Key Intermediate in Organic Synthesis
The structure of "3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide" suggests its potential as a valuable intermediate in the synthesis of more complex molecules. A standard method for synthesizing N-substituted benzamides involves the reaction of a benzoyl chloride with an appropriate amine. Therefore, a plausible, though not explicitly documented, synthetic pathway for this compound would be the acylation of 4-amino-4H-1,2,4-triazole with 3-nitrobenzoyl chloride.
Once synthesized, this compound would possess several reactive sites. The nitro group on the benzamide (B126) ring is a versatile functional group that can undergo reduction to an amine. This resulting amino group can then be used for further derivatization, such as in the construction of pharmacologically active scaffolds or polymeric materials. The triazole ring itself is a common feature in medicinal chemistry and can participate in various chemical transformations. The 1,2,4-triazole (B32235) moiety is noted for its broad spectrum of biological activities and favorable pharmacokinetic profiles. nanobioletters.com
Contributions to Advanced Materials Science (e.g., light-emitting diodes, solar cells)
Derivatives of 3-nitrobenzamide (B147352) have been investigated for their utility in materials science, particularly in the field of organic electronics. ontosight.ai The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic system, which can be beneficial for applications in organic semiconductors.
The incorporation of the 1,2,4-triazole ring could further enhance these properties. Triazole-containing compounds are known for their thermal stability and their ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for the formation of ordered structures in thin films used in electronic devices. While no direct evidence exists for "this compound," its combination of an electron-deficient nitroaromatic system and a nitrogen-rich triazole heterocycle makes it a candidate for investigation in advanced materials.
Applications in Coordination Chemistry as a Ligand (if applicable to this structure type)
The 1,2,4-triazole ring system is well-known for its ability to act as a ligand in coordination chemistry, binding to metal ions through its nitrogen atoms. nih.govdoi.org Similarly, the amide group can also coordinate with metal centers. The specific structure of "this compound" suggests that it could function as a bidentate or bridging ligand, coordinating to a metal center through one of the nitrogen atoms of the triazole ring and the carbonyl oxygen of the amide group.
The presence of the nitro group would modulate the electronic properties of the ligand, which in turn would influence the properties of the resulting metal complex, such as its color, magnetic properties, and catalytic activity. Coordination compounds containing triazole-based ligands have been explored for various applications, including as catalysts and functional materials. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Synthetic Protocols
Traditional synthetic routes for benzamide (B126) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents, such as thionyl chloride and chlorinated hydrocarbons like dichloromethane. mdpi.comnanobioletters.com A significant and impactful area of future research would be the development of green synthetic protocols for 3-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide. This aligns with the growing need for sustainable chemical manufacturing. unibo.it
Research in this area should focus on:
Solvent Substitution: Replacing conventional toxic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. rsc.org
Solvent-Free Reactions: Investigating solid-state or melt-phase reactions to eliminate solvent use entirely, which can reduce waste and simplify purification. rsc.org
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction times and potentially improve yields compared to conventional heating. rsc.orgmdpi.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot synthesis strategies. rsc.org
A comparative analysis of a hypothetical traditional versus a green synthetic route is presented below.
| Parameter | Traditional Route (Hypothetical) | Proposed Green Route |
| Solvent | Dichloromethane, Pyridine (B92270) | 2-Methyltetrahydrofuran (Bio-based) or Solvent-free |
| Coupling Agent | Thionyl Chloride followed by amine addition | Direct amidation using a reusable catalyst |
| Energy Source | Conventional reflux heating | Microwave irradiation |
| Work-up | Aqueous wash, extraction with organic solvent | Simple filtration or crystallization |
| E-Factor (Waste/Product Ratio) | High | Low |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic protocols, particularly on an industrial scale, a deep understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Future research could employ advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound. mdpi.com
Fiber-optic probes can be integrated directly into reaction vessels, allowing for continuous data acquisition without altering the reaction conditions. researchgate.netjasco-global.com Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are particularly powerful for monitoring the disappearance of reactants and the appearance of products by tracking their characteristic vibrational bands in real-time. researchgate.net This approach would enable precise control over reaction parameters, leading to improved yield, purity, and safety. numberanalytics.com
| Spectroscopic Technique | Information Gained | Potential Application in Synthesis |
| ATR-FTIR | Real-time concentration of reactants, intermediates, and products. | Monitoring the conversion of 3-nitrobenzoyl chloride and 4-amino-4H-1,2,4-triazole. |
| Raman Spectroscopy | Molecular vibrational data, complementary to IR, less interference from water. | In-situ monitoring of crystallization processes and polymorphic transitions. mdpi.com |
| UV-Vis Spectroscopy | Changes in electronic transitions and conjugation. | Tracking the consumption of chromophoric starting materials. mdpi.com |
Integration with Machine Learning for Predictive Design
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov A significant unexplored avenue for this compound is the use of ML models to design novel analogues with enhanced properties. mdpi.comnih.gov
By creating a database of known triazole and benzamide derivatives with their experimentally determined biological activities or material properties, ML algorithms can be trained to identify key structure-activity relationships (SAR). nih.gov These models could then predict the properties of virtual compounds based on this compound as a lead scaffold. This in silico approach can drastically reduce the number of compounds that need to be synthesized and tested, saving time and resources. mdpi.commdpi.com
Potential research directions include:
QSAR Modeling: Developing Quantitative Structure-Activity Relationship models to predict the biological efficacy of new derivatives.
Generative Models: Using deep learning to generate novel molecular structures based on the core scaffold, optimized for specific target properties.
ADMET Prediction: Employing ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed analogues, a critical step in drug development. nih.gov
Exploration of Solid-State Chemistry and Polymorphism
The physical properties of a chemical compound in the solid state are governed by its crystal structure. Aromatic amides, due to strong hydrogen bonding, often exhibit high melting points and can exist in different crystalline forms, a phenomenon known as polymorphism. mdpi.comnumberanalytics.com Each polymorph can have distinct solubility, stability, and bioavailability, which are critical parameters for pharmaceutical applications.
A thorough investigation into the solid-state chemistry of this compound has not been reported and represents a vital area for future research. This would involve:
Polymorph Screening: Systematically crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, pressures) to identify all accessible polymorphic forms.
Structural Characterization: Using techniques like single-crystal and powder X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR to determine the crystal structures and thermodynamic relationships between different polymorphs.
Cocrystal and Salt Formation: Exploring the formation of cocrystals or salts to modulate the physicochemical properties of the compound, such as solubility and stability.
Synergistic Approaches Combining Experimental and Computational Research
The most powerful approach to unlocking the full potential of this compound involves a synergistic combination of experimental synthesis and computational modeling. nih.govmdpi.com This integrated workflow creates a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models.
A proposed research cycle could be:
Computational Design: Use molecular docking and molecular dynamics simulations to predict the interaction of virtual derivatives with a specific biological target (e.g., an enzyme active site). mdpi.com
Synthesis and Characterization: Synthesize the most promising candidates identified in the computational screen using optimized, green chemical methods.
Experimental Validation: Test the synthesized compounds in relevant biological assays (in vitro) or for their material properties.
Model Refinement: Feed the experimental data back into the computational models to improve their predictive accuracy for the next round of design.
This iterative process accelerates the discovery of new lead compounds and materials, making the exploration of the chemical space around this compound more efficient and targeted.
Q & A
Basic Research Question
- IR Spectroscopy : Confirm the presence of amide C=O stretches (~1660 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic protons (δ 6.6–8.3 ppm) and triazole NH signals (δ 8.5–8.75 ppm). ¹³C NMR identifies carbonyl carbons (~168–173 ppm) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
How can crystallographic data for this compound be refined using SHELX, and what challenges arise during structure solution?
Advanced Research Question
SHELX software (e.g., SHELXL) is used for small-molecule refinement. Steps include:
Data integration : Process diffraction data with SHELXPRO to generate .hkl files.
Structure solution : Use SHELXD for dual-space methods to locate heavy atoms.
Refinement : Apply SHELXL for least-squares refinement, adjusting thermal parameters and validating via R-factors (<5% for high-resolution data).
Challenges :
- Handling twinned crystals or low-resolution data requires iterative refinement and validation with tools like PLATON .
- Overfitting due to limited data can be mitigated by cross-validation with Free R-factor analysis.
What experimental designs are effective for evaluating the biological activity of this compound in HDAC inhibition assays?
Advanced Research Question
- Enzyme assays : Use fluorogenic substrates (e.g., Ac-Lys-Tyr-Amc) to measure HDAC inhibition in vitro. IC₅₀ values are determined via dose-response curves .
- Cellular assays : Treat cancer cell lines (e.g., HeLa) and assess viability via MTT assays. Include positive controls (e.g., SAHA) and validate target engagement with Western blotting for acetylated histone H3.
- Structure-activity relationship (SAR) : Synthesize analogs with modified triazole or benzamide substituents to probe pharmacophore requirements .
How should researchers address discrepancies in spectroscopic data between computational predictions and experimental results for this compound?
Advanced Research Question
- Validation steps :
- Compare experimental IR/NMR with DFT-calculated spectra (e.g., using Gaussian09). Discrepancies in NH or carbonyl signals may indicate solvent effects or tautomerism .
- Re-examine purity via elemental analysis (CHN) or mass spectrometry to rule out impurities.
- Dynamic effects : Consider temperature-dependent NMR studies to detect conformational flexibility.
What role does Mössbauer spectroscopy play in studying metal complexes of this compound?
Advanced Research Question
Mössbauer spectroscopy is critical for analyzing iron complexes (e.g., [Fe(Cₙ-tba)₃]²⁺) derived from this ligand. Key applications:
- Electronic state determination : Quadrupole splitting (ΔE) and isomer shift (δ) reveal oxidation states (Fe²⁺ vs. Fe³⁺).
- Coordination geometry : Asymmetric parameters indicate octahedral vs. tetrahedral distortion.
- Sample preparation : Measurements at cryogenic temperatures (80 K) to minimize lattice vibrations .
How can structure-activity relationship (SAR) studies guide the design of triazole-benzamide hybrids with enhanced antifungal activity?
Advanced Research Question
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to enhance membrane permeability.
- Side-chain variations : Attach thiazole or pyridine moieties to the triazole ring to improve target binding (e.g., fungal CYP51 inhibition) .
- In silico docking : Use AutoDock Vina to predict binding modes against fungal enzymes (e.g., lanosterol 14α-demethylase) and prioritize synthesis targets.
What methodological pitfalls arise during thermal stability analysis of this compound?
Advanced Research Question
- Decomposition pathways : Nitro groups may decompose exothermically above 200°C. Use TGA-DSC under inert gas (N₂) to monitor mass loss and enthalpy changes.
- Kinetic analysis : Apply the Kissinger method to determine activation energy (Eₐ) from multiple heating-rate DSC scans.
- Sample purity : Impurities (e.g., residual solvents) can alter decomposition profiles; pre-dry samples under vacuum.
How do solvent polarity and pH influence the tautomeric equilibrium of the 1,2,4-triazole ring in this compound?
Advanced Research Question
- NMR titration : Track NH proton shifts in DMSO-d₆ vs. CDCl₃. Polar solvents stabilize the 1H-tautomer, while nonpolar solvents favor the 4H-form.
- pH studies : In aqueous buffers (pH 2–12), use UV-Vis spectroscopy to monitor λmax shifts. Deprotonation at high pH stabilizes the triazolate anion, altering electronic transitions .
What strategies mitigate cytotoxicity in triazole-benzamide derivatives while retaining target enzyme inhibition?
Advanced Research Question
- Prodrug design : Mask the free -NH group with acetyl or PEGylated moieties to reduce off-target effects.
- Selectivity screening : Test against isoforms (e.g., HDAC1 vs. HDAC6) to identify subtype-specific inhibitors.
- Metabolic profiling : Use liver microsomes (e.g., human S9 fraction) to assess metabolic stability and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
